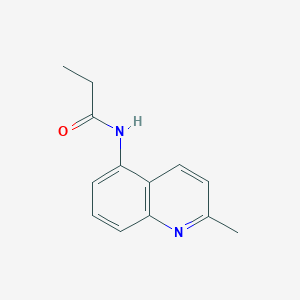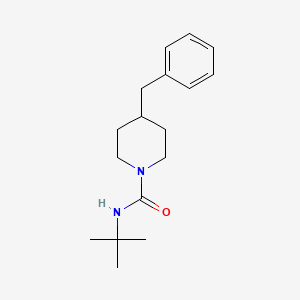
N-(2-methylquinolin-5-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylquinolin-5-yl)propanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(2-methylquinolin-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methylquinolin-5-yl)propanamide has been shown to inhibit the activity of MMPs by binding to their active site, which prevents them from degrading extracellular matrix proteins. This leads to the inhibition of tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This results in the suppression of inflammation. Furthermore, N-(2-methylquinolin-5-yl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This leads to the protection of neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis. N-(2-methylquinolin-5-yl)propanamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, N-(2-methylquinolin-5-yl)propanamide has been reported to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-(2-methylquinolin-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using a multi-step process, and its structure can be confirmed using various spectroscopic techniques. However, N-(2-methylquinolin-5-yl)propanamide also has some limitations, such as its potential toxicity at high doses and its limited bioavailability in vivo. These factors should be taken into consideration when designing experiments using N-(2-methylquinolin-5-yl)propanamide.
未来方向
There are several future directions for the research on N-(2-methylquinolin-5-yl)propanamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Furthermore, the development of novel analogs of N-(2-methylquinolin-5-yl)propanamide with improved potency and selectivity could lead to the discovery of new therapeutic agents.
合成方法
N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process, which involves the reaction of 2-methylquinoline with a suitable amine and an acid chloride. The resulting intermediate is then treated with a reducing agent to obtain N-(2-methylquinolin-5-yl)propanamide in high yield and purity. This synthetic method has been optimized and validated by various research groups, and it is considered a reliable and efficient approach to obtain N-(2-methylquinolin-5-yl)propanamide.
科学研究应用
N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-methylquinolin-5-yl)propanamide has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(2-methylquinolin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCRPXZHFVTSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(3-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5401661.png)
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5401671.png)

![6-cyclopentyl-3-{[(3,3-dimethylcyclohexyl)amino]methyl}-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B5401694.png)
![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)
![4-({2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5401715.png)
![(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5401718.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3-thiophenesulfonamide](/img/structure/B5401721.png)
![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5401729.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5401767.png)